molecular formula C20H22N2O5S B2990744 2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898412-12-9

2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2990744
CAS No.: 898412-12-9
M. Wt: 402.47
InChI Key: KANZNKMYSLFWLB-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a synthetic organic compound that combines a sulfonamide group with a fused pyridoquinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide generally involves multi-step organic reactions:

  • Formation of the Pyridoquinoline Core: : Initial steps usually include the construction of the pyridoquinoline framework through cyclization reactions, often starting from readily available precursors like 2-aminobenzaldehydes.

  • Sulfonamide Group Introduction: : The sulfonamide functionality is typically introduced through sulfonation reactions using sulfonyl chlorides under basic conditions.

  • Methoxylation: : Methoxylation at the 2,5-positions is achieved through methylation reactions involving methyl iodide or dimethyl sulfate.

Industrial Production Methods: In industrial settings, large-scale synthesis would follow the same general synthetic steps but optimized for yield and cost-efficiency. Automation and continuous flow chemistry might be employed to streamline the process and ensure high purity of the final product.

Types of Reactions:

  • Oxidation: : The compound may undergo oxidation to modify the pyridoquinoline core, potentially forming quinoline derivatives.

  • Reduction: : Reduction reactions can be applied to alter the carbonyl group, possibly yielding alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: : Reagents like KMnO4 or CrO3 under acidic conditions.

  • Reduction: : Hydrogenation using Pd/C or reduction with LiAlH4.

  • Substitution: : Electrophilic aromatic substitution reagents such as halogens, nitro groups using reagents like Cl2, Br2, or HNO3 in appropriate solvents.

Major Products:

  • Oxidation: : Quinoline-3-ones.

  • Reduction: : Secondary or tertiary alcohols.

  • Substitution: : Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

The compound has several applications in scientific research due to its structural complexity:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition or receptor modulation.

  • Medicine: : Explored for therapeutic applications, particularly as antimicrobial or anticancer agents.

  • Industry: : Applied in material sciences for the development of organic semiconductors or dyes.

Mechanism of Action

2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide likely exerts its effects through interaction with biological macromolecules:

  • Molecular Targets: : May target specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Could influence signaling pathways, potentially leading to changes in cellular functions such as apoptosis or cell proliferation.

Comparison with Similar Compounds

  • Sulfonamide derivatives: : Such as sulfamethoxazole, which share the sulfonamide group.

  • Pyridoquinoline analogs: : Compounds like quinoline or pyridine derivatives that share the core structure but lack the additional complexity of the full fused system and methoxy groups.

This detailed analysis should give you a comprehensive understanding of this fascinating compound. Need any more specifics or a different topic?

Properties

IUPAC Name

2,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-16-6-7-17(27-2)18(12-16)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZNKMYSLFWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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